molecular formula C17H15N3O3 B4227297 N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide

N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide

Cat. No.: B4227297
M. Wt: 309.32 g/mol
InChI Key: IFMNIBHWWKEVRV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide is a synthetic quinoxaline derivative featuring a fused bicyclic structure composed of a benzene and pyrazine ring. Key structural elements include:

  • A carboxamide group at the 6th position of the quinoxaline core.
  • A dimethoxy-substituted phenyl group attached to the amide nitrogen.
  • Molecular formula C₁₇H₁₅N₃O₃ and molecular weight 309.32 g/mol .

Although its specific biological activities remain understudied, its pharmacological profile is anticipated to align with quinoxaline derivatives, which exhibit antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-22-12-4-6-16(23-2)15(10-12)20-17(21)11-3-5-13-14(9-11)19-8-7-18-13/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMNIBHWWKEVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide typically involves the reaction of 2,5-dimethoxyaniline with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Chemical Reactions Analysis

N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Key Trends :

  • Methoxy Groups : Increase lipophilicity but may reduce solubility.
  • Electron-Withdrawing Groups (e.g., Cl) : Enhance target binding via dipole interactions.
  • Bulkier Substituents : May sterically hinder receptor interactions.

Compounds with Different Core Structures

Quinoline Derivatives

  • N-(2,5-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide: Core: Quinoline (benzene fused to pyridine). Impact: The pyridine nitrogen enhances basicity (pKa ~4.5 vs. quinoxaline’s ~1.2), improving solubility at physiological pH . Activity: Exhibits 2-fold higher anticancer activity (HT-29 cell line) due to improved DNA intercalation .

Pyridazine Derivatives

  • N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Core: Pyridazine (six-membered ring with two adjacent nitrogens). Impact: Reduced aromaticity compared to quinoxaline decreases planarity, weakening intercalation with DNA .

Thiazole-Containing Derivatives

  • N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide: Modification: Thiazole ring introduces sulfur, altering redox properties. Activity: Shows 90% inhibition of EGFR kinase at 10 µM, surpassing the target compound’s 65% .

Physicochemical and Pharmacokinetic Profiles

Property N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide Quinoxaline-6-carboxamide
logP 2.8 3.2 1.9
Solubility (µg/mL) 45 28 120
t₁/₂ (plasma, h) 3.5 (predicted) 4.2 2.1
CYP3A4 Inhibition Moderate (IC₅₀: 15 µM) Strong (IC₅₀: 8 µM) Weak (>50 µM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide
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N-(2,5-dimethoxyphenyl)quinoxaline-6-carboxamide

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